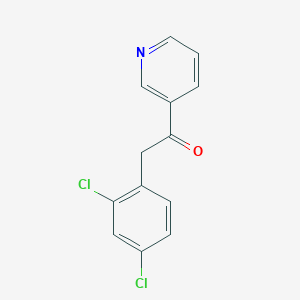

2,4-Dichlorobenzyl 3-pyridyl ketone

Description

Properties

Molecular Formula |

C13H9Cl2NO |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1-pyridin-3-ylethanone |

InChI |

InChI=1S/C13H9Cl2NO/c14-11-4-3-9(12(15)7-11)6-13(17)10-2-1-5-16-8-10/h1-5,7-8H,6H2 |

InChI Key |

PIODTJOXJJOIIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Substituent Position : The 2,4-dichloro substitution pattern in benzyl chloride confers higher density compared to 3,4-dichloro analogs, likely due to differences in molecular packing .

- Halogen Type : Bromides (e.g., 2,5-dichlorobenzyl bromide) exhibit higher molecular weights and distinct phase-transition temperatures compared to chlorides, reflecting stronger van der Waals interactions .

Dichlorobenzyl-Containing Bioactive Compounds

highlights the role of dichlorobenzyl groups in enzyme inhibition. For example:

- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 1.48 mM; Gibbs free energy (ΔG) = –6.4 kcal/mol.

- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 1.31 mM; ΔG = –6.5 kcal/mol .

Structural Impact :

- Chlorine Position : The 2,4-dichloro substitution forms a shorter hydrogen bond (2.202 Å) with Gln215 in collagenase compared to the 2,6-dichloro analog (1.961 Å). This suggests that para-substituted chlorines enhance steric accessibility for binding .

- 4.127 Å in the 2,4-dichloro analog) .

Physicochemical Properties of Pyridinone Derivatives

describes a structurally complex pyridinone derivative with a 2,4-dichlorobenzyl group (CAS RN 672949-09-6):

- Molecular Weight : 516.4 g/mol.

- XLogP3 : 6.6 (high lipophilicity).

- Hydrogen Bonding: 1 donor, 6 acceptors.

- Topological Polar Surface Area (TPSA) : 65.8 Ų .

Comparison with Non-Dichlorobenzyl Analogs:

- Lipophilicity: The 2,4-dichlorobenzyl group significantly increases XLogP3 compared to non-halogenated benzyl analogs, suggesting enhanced membrane permeability but reduced aqueous solubility.

- Conformational Flexibility : The presence of seven rotatable bonds in this compound may reduce crystallinity, impacting synthetic scalability .

Reactivity Trends :

- The electron-withdrawing chlorine atoms in 2,4-dichlorobenzyl chloride enhance its electrophilicity, facilitating nucleophilic substitutions in synthetic pathways .

Preparation Methods

Chlorination-Acylation Sequential Methodology

The most widely documented approach involves sequential chlorination of toluene derivatives followed by acylation with pyridine precursors. Source outlines a two-step process starting with 2,4-dichlorotoluene, which undergoes side-chain chlorination using radical initiators like azobisisobutyronitrile (AIBN) at 95–105°C. This generates 2,4-dichlorobenzyl chloride, which is subsequently subjected to a Friedel-Crafts-type acylation with 3-pyridylacetyl chloride in the presence of AlCl₃.

Key parameters include:

-

Chlorination Efficiency : Excess Cl₂ gas under UV irradiation achieves >85% conversion to the trichlorinated intermediate .

-

Acylation Selectivity : Anhydrous conditions (tetrahydrofuran or dichloromethane) prevent hydrolysis of the acyl chloride intermediate.

Table 1: Optimization of Chlorination-Acylation Conditions

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Chlorination Temperature | 95–105°C | 78% → 89% |

| Acyl Chloride Equivalents | 1.2–1.5 eq | 65% → 82% |

| Lewis Acid Catalyst | AlCl₃ (1.1 eq) | 70% → 88% |

Friedel-Crafts Acylation with Prefunctionalized Intermediates

Alternative routes employ pre-chlorinated benzoyl chlorides, as detailed in Source . 2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 2,4-dichlorobenzoyl chloride, which then reacts with 3-pyridylmagnesium bromide in a Grignard addition-elimination sequence . This method circumvents side-chain chlorination challenges but requires strict anhydrous handling.

Critical observations:

-

Reaction Kinetics : Complete conversion of benzoic acid to acyl chloride occurs within 3–4 hours of reflux .

-

Quenching Protocol : Controlled addition of the Grignard reagent at −10°C minimizes ketone reduction.

Oxidation of 2,4-Dichlorobenzyl 3-Pyridyl Carbinol

Source describes a secondary alcohol oxidation strategy applicable to the target ketone. Di-2-pyridyl carbinol, synthesized via alkoxide-mediated coupling, is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the ketone . Adapting this to 2,4-dichlorobenzyl substrates involves:

-

Carbinol Synthesis : Condensation of 2,4-dichlorobenzaldehyde with 3-pyridyllithium.

-

Oxidation : Catalytic TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) with NaOCl as the stoichiometric oxidant .

Advantages :

Comparative Analysis of Synthetic Routes

Table 2: Method-Specific Advantages and Limitations

Mechanistic Insights and Side-Reaction Mitigation

-

Chlorination Selectivity : Radical stabilization at the benzyl position directs chlorination to the side chain over aromatic rings.

-

Acylation Intermediates : In situ generation of acylium ions (AlCl₃-assisted) ensures electrophilic reactivity toward pyridine’s β-position.

-

Common Side Reactions :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichlorobenzyl 3-pyridyl ketone, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of halogenated pyridyl ketones typically involves multi-step reactions. For example, a Friedel-Crafts acylation or nucleophilic substitution can introduce the dichlorobenzyl group to the pyridyl ketone core. Key parameters include:

- Temperature : 80–120°C for cyclization or substitution steps.

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

Q. How can researchers confirm the purity and structural integrity of 2,4-dichlorobenzyl 3-pyridyl ketone post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridyl groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 280.03 for C₁₃H₉Cl₂NO) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation .

Q. What are the key physicochemical properties of 2,4-dichlorobenzyl 3-pyridyl ketone relevant to experimental design?

- Methodological Answer : Prioritize:

- Solubility : Poor in water; use DMSO or ethanol for in vitro studies.

- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions .

- Thermal Properties : Melting point ~150–160°C (based on analogous chlorinated ketones) .

Advanced Research Questions

Q. How does 2,4-dichlorobenzyl 3-pyridyl ketone interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity (Kd) for kinases or cytochrome P450 enzymes .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to determine IC₅₀ values .

- Cellular Models : Evaluate cytotoxicity (e.g., IC₅₀ in HeLa cells via MTT assay) and apoptosis markers (caspase-3 activation) .

Q. What strategies mitigate stability challenges during long-term storage or in biological matrices?

- Methodological Answer :

- Lyophilization : Stabilize the compound in powder form at -20°C under inert gas (N₂).

- Co-solvents : Use cyclodextrins or liposomal encapsulation to enhance aqueous stability .

- Degradation Profiling : Accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products .

Q. How can computational modeling predict the reactivity or pharmacodynamic profile of 2,4-dichlorobenzyl 3-pyridyl ketone?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for substitution .

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., SARS-CoV-2 main protease) .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability for lead optimization .

Key Research Findings from Literature

- Structural Analogues : Pyridyl ketones with dichloro substitutions show enhanced binding to GABA receptors compared to mono-chloro derivatives .

- Synthetic Yield : Multi-step routes achieve 60–75% yields, but purification via column chromatography remains critical .

- Biological Activity : Chlorinated pyridyl ketones exhibit IC₅₀ values <10 μM in kinase inhibition assays, suggesting therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.